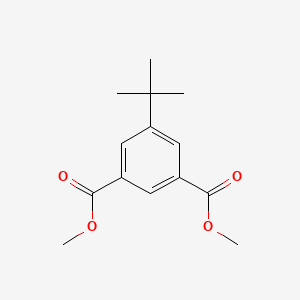
Dimethyl 5-tert-butylisophthalate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Dimethyl 5-tert-butylisophthalate and related compounds typically involves multi-step organic reactions. For example, the synthesis of related phthalocyanine compounds involves reactions with various reagents under controlled conditions to achieve the desired chemical structure, as demonstrated by Ceyhan et al. (2007) who synthesized a novel tert-butylcalix[4]arene bridged bis double-decker lutetium(III) phthalocyanine through a series of complex reactions (Ceyhan et al., 2007).
Molecular Structure Analysis
The molecular structure of Dimethyl 5-tert-butylisophthalate can be analyzed through various spectroscopic methods. For compounds with similar structural complexity, X-ray crystallography provides detailed insights into their molecular geometry and bonding. As in the study by Li and Shi (2010), crystallography revealed intricate details of hydrogen 5-tert-butylisophthalato complexes, offering a glimpse into how similar analysis could be applied to Dimethyl 5-tert-butylisophthalate (Li & Shi, 2010).
Chemical Reactions and Properties
Chemical reactions involving compounds like Dimethyl 5-tert-butylisophthalate often highlight their reactivity and potential applications. For instance, Selvakumar et al. (2011) explored the reactivity of a structurally similar compound, dimethyl 2-(bromoselanyl)-5-tert-butylisophthalate, with various amines to synthesize ebselen analogs, showcasing its versatility in chemical synthesis (Selvakumar et al., 2011).
Physical Properties Analysis
The physical properties of Dimethyl 5-tert-butylisophthalate, such as melting point, solubility, and thermal stability, can be inferred from studies on similar compounds. For example, Kint et al. (2003) investigated poly(ethylene terephthalate) terpolyesters containing isophthalic and 5-tert-butylisophthalic units, providing insights into the effect of structural modifications on their physical properties (Kint et al., 2003).
Chemical Properties Analysis
Chemical properties, such as reactivity with other compounds, stability under various conditions, and the potential for forming derivatives, are crucial for understanding the applications of Dimethyl 5-tert-butylisophthalate. Research by Selvakumar and colleagues on the synthesis and structural characterization of similar compounds provides valuable data on their chemical behavior and interactions (Selvakumar et al., 2011).
Applications De Recherche Scientifique
Synthesis and Structural Characterization
Dimethyl 5-tert-butylisophthalate has been utilized in the synthesis and structural characterization of novel compounds. For instance, it was used in the synthesis of bicyclic diacyloxy- and diazaselenuranes, revealing insights into the structural aspects of pincer-type bicyclic chalcogenuranes (Selvakumar et al., 2011).
Polymer Chemistry
In polymer chemistry, this compound is significant in creating terpolymers. Research on Poly(ethylene terephthalate-co-isophthalate-co-5-tert-butylisophthalate) terpolymers compared with poly(ethylene terephthalate) homopolymer showed that these terpolymers have distinct thermal and mechanical properties, such as higher glass-transition temperatures and different crystallization rates (Kint et al., 2003).
Facile Synthesis of Analog Compounds
It has been used for the facile synthesis of ebselen analogs, showcasing its potential as a reactive precursor in organic synthesis. The compound's reactivity with different amines to form ebselen analogs illustrates its versatility in chemical reactions (Selvakumar et al., 2011).
Metal-Organic Frameworks (MOFs)
Dimethyl 5-tert-butylisophthalate has been instrumental in the synthesis of metal-organic frameworks (MOFs). For example, its reaction with copper(II) led to a crystal structure that showed promise for applications in MOFs, highlighting the potential of dimethyl 5-tert-butylisophthalate in facilitating the construction of complex molecular architectures (Li et al., 2010).
Gold(I) Chemistry
The compound has also been explored in gold(I) chemistry as a ligand, forming model complexes for macrocyclic gold compounds. This application underlines its utility in creating complex metal-ligand structures that could have various chemical and industrial applications (Wiedemann et al., 2009).
Gas Sorption and Iodine Uptake Studies
In the context of gas sorption, dimethyl 5-tert-butylisophthalate-based MOFs have been studied for their selective gas sorption properties and reversible iodine uptake, suggesting potential applications in gas storage and filtration (Chaudhari et al., 2013).
Safety And Hazards
Propriétés
IUPAC Name |
dimethyl 5-tert-butylbenzene-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-14(2,3)11-7-9(12(15)17-4)6-10(8-11)13(16)18-5/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLEMMBGHLUCOIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70346942 | |
| Record name | Dimethyl 5-tert-butylisophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70346942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 5-tert-butylisophthalate | |
CAS RN |
16308-65-9 | |
| Record name | Dimethyl 5-tert-butylisophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70346942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl-5-tert-butylisophthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



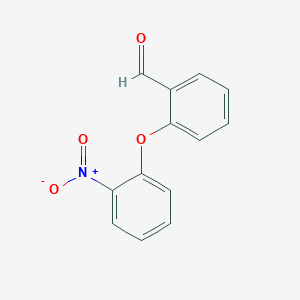
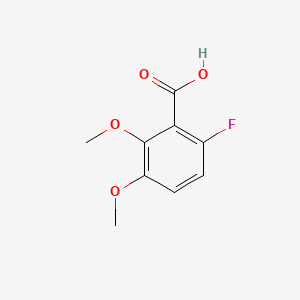
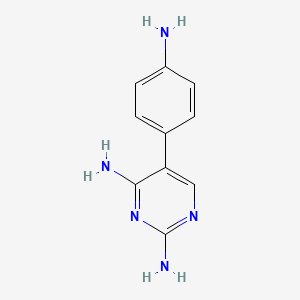
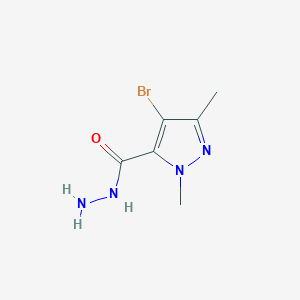


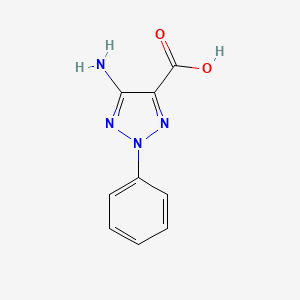
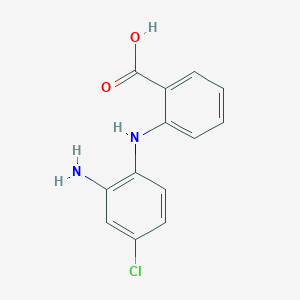
![5-Bromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B1268450.png)
![2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1268451.png)
![2-Amino-7,7-dimethyl-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-4-one](/img/structure/B1268452.png)
![6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1268453.png)
![8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1268454.png)
